molecular formula C15H21Cl2N3O B5469272 4-(2,6-dichlorobenzyl)-N-propyl-1-piperazinecarboxamide

4-(2,6-dichlorobenzyl)-N-propyl-1-piperazinecarboxamide

Cat. No.: B5469272
M. Wt: 330.2 g/mol
InChI Key: HUXNWEHJUMEOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The “2,6-dichlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperazine ring (a six-membered ring with two nitrogen atoms) with a propyl group (a three-carbon chain) and a 2,6-dichlorobenzyl group attached to it .


Chemical Reactions Analysis

Benzyl halides, such as the 2,6-dichlorobenzyl group in this compound, are often used in nucleophilic substitution reactions . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids .

Mechanism of Action

The mechanism of action would depend on the specific biological targets of the compound. Piperazine derivatives are known to have a wide range of biological activities, including antipsychotic, antihistaminic, and anthelmintic (anti-worm) effects .

Safety and Hazards

Benzyl halides can be hazardous due to their reactivity. They can cause skin and eye irritation, and inhalation or ingestion can be harmful .

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O/c1-2-6-18-15(21)20-9-7-19(8-10-20)11-12-13(16)4-3-5-14(12)17/h3-5H,2,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNWEHJUMEOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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